![molecular formula C12H12FNO2 B2912263 N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide CAS No. 2411299-12-0](/img/structure/B2912263.png)
N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a cyclopropyl-containing oxirane derivative that has shown potential in various biological applications.
Mechanism of Action
The mechanism of action of N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide is not fully understood. However, it is believed to work by inhibiting various enzymes and proteins that are involved in cell proliferation, bacterial growth, and protein aggregation. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been shown to inhibit the activity of penicillin-binding proteins, which are involved in bacterial cell wall synthesis. Additionally, it has been shown to inhibit the aggregation of beta-amyloid and alpha-synuclein proteins, which are involved in the pathogenesis of Alzheimer's disease and Parkinson's disease, respectively.
Biochemical and Physiological Effects:
N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It has also been shown to inhibit bacterial growth and biofilm formation. Additionally, it has been shown to inhibit the aggregation of beta-amyloid and alpha-synuclein proteins, which are involved in the pathogenesis of Alzheimer's disease and Parkinson's disease, respectively.
Advantages and Limitations for Lab Experiments
N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has shown potential in various scientific research applications. However, it also has some limitations. It is relatively unstable and can decompose over time, which can affect the accuracy and reproducibility of experimental results. Additionally, it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide. One potential direction is the development of more stable analogs of the compound that can be used in a wider range of experiments. Another potential direction is the study of the compound's effects on other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, the compound's potential as a treatment for bacterial infections and cancer should be further explored.
Synthesis Methods
The synthesis of N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide is a multistep process that involves the use of various reagents and catalysts. The synthesis begins with the reaction of 3-fluorophenylcyclopropane with ethyl chloroformate in the presence of triethylamine to form the corresponding ethyl ester. The ethyl ester is then treated with oxalyl chloride and dimethylformamide to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-2-methyl-1-propanol in the presence of triethylamine to form the final product, N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide.
Scientific Research Applications
N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide has shown potential in various scientific research applications. It has been studied for its antitumor activity in cancer cells, where it was found to induce apoptosis and inhibit cell proliferation. It has also been studied for its antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, it has been studied as a potential treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease, due to its ability to inhibit the aggregation of beta-amyloid and alpha-synuclein proteins.
properties
IUPAC Name |
N-[1-(3-fluorophenyl)cyclopropyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c13-9-3-1-2-8(6-9)12(4-5-12)14-11(15)10-7-16-10/h1-3,6,10H,4-5,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRMOILQIGBRHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)F)NC(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

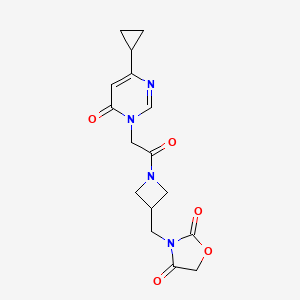
![2-(tert-butyl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione](/img/structure/B2912183.png)
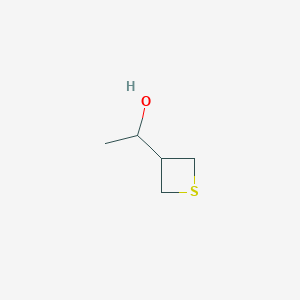
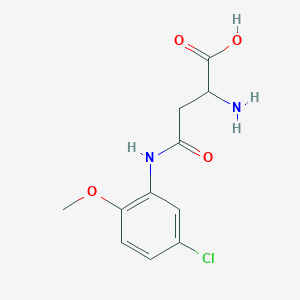
![N-[4-(2,3-Dihydroindol-1-yl)-4-oxobutyl]prop-2-enamide](/img/structure/B2912187.png)
![N-(cyclohexylmethyl)-5-{[4-(isobutyrylamino)phenoxy]methyl}isoxazole-3-carboxamide](/img/structure/B2912188.png)

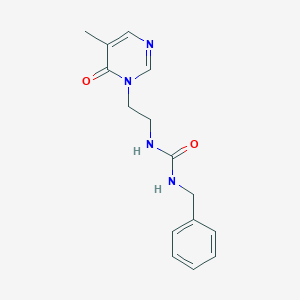
![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]benzimidazole](/img/structure/B2912192.png)
![8-Chloropyrido[2,3-b]pyrazine](/img/structure/B2912194.png)
![Ethyl 2-(benzo[d]thiazole-2-carboxamido)thiophene-3-carboxylate](/img/structure/B2912196.png)
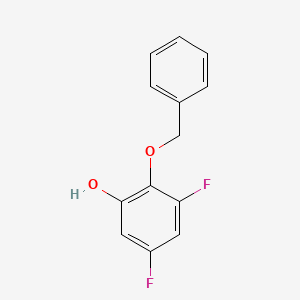
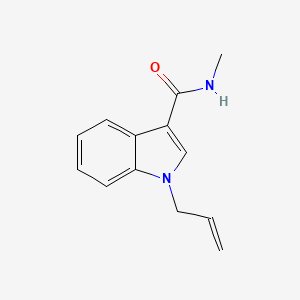
![(3-Methylbicyclo[1.1.1]pentan-1-YL)methanamine hcl](/img/structure/B2912203.png)